Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

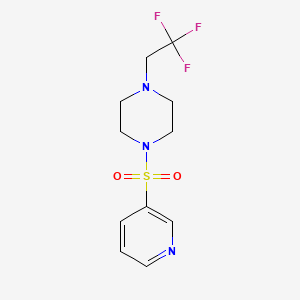

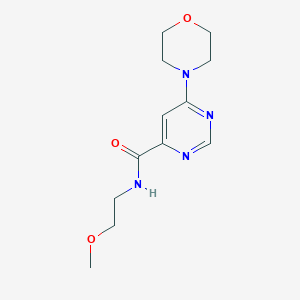

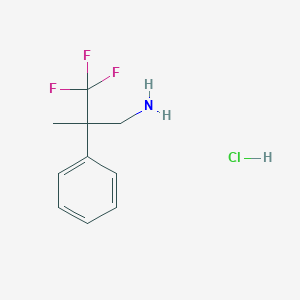

Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate is a chemical compound with the molecular formula C15H14N2O4 . It has an average mass of 286.283 Da and a monoisotopic mass of 286.095367 Da . It is used in various fields such as life science research solutions, products, and resources, chromatography, and mass spectrometry analytical chemistry .

Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación

Chemical Synthesis and Peptide Protection

The use of groups for carboxyl-group protection in peptide synthesis highlights a methodology where compounds similar to Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate could play a role. Amaral (1969) discusses the 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection, showcasing its selective removal advantages, which might be relevant for the handling and synthesis of related compounds (Amaral, 1969).

Molecular Structure Analysis

The analysis of molecular structures such as Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate provides insight into the structural and electronic characteristics of closely related nicotinate derivatives. Cobo et al. (2008) explored the crystal structures and electronic spectra of such compounds, noting differences in crystal structures despite similar molecular constitutions. This research could inform the understanding of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate's properties (Cobo, Glidewell, Low, & Orozco, 2008).

Apoptosis Induction in Cancer Research

Compounds with a nitrophenyl nicotinamide framework have been identified as potent inducers of apoptosis, a critical pathway for cancer therapeutics. The research by Cai et al. (2003) on N-phenyl nicotinamides could parallel the biological activities of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate in inducing apoptosis in cancer cells, suggesting a potential area for therapeutic exploration (Cai, Nguyen, Jia, Herich, Guastella, Reddy, Tseng, Drewe, & Kasibhatla, 2003).

Optical Storage Materials

The synthesis and application of azo polymers for reversible optical storage, where nitrophenyl derivatives act as significant components, could imply applications for Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate in materials science. Meng et al. (1996) discuss how interactions between azo and side groups like BEM can produce significant photoinduced birefringence, a principle that could extend to Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate derivatives in developing optical storage materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

The safety data sheet for Ethyl nicotinate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant . It is recommended to wash thoroughly after handling, wear protective clothing, and keep away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

ethyl 2-methyl-6-(4-nitrophenyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-3-21-15(18)13-8-9-14(16-10(13)2)11-4-6-12(7-5-11)17(19)20/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBBEVJAEBSTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2657832.png)

![3-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2657839.png)

![3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2657840.png)

![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)

![1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657844.png)

![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)